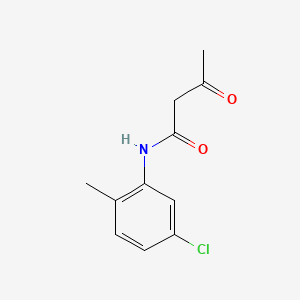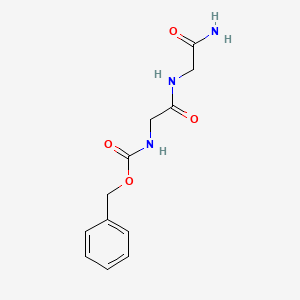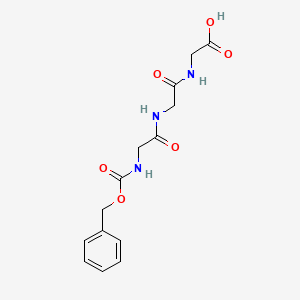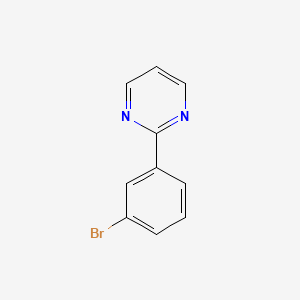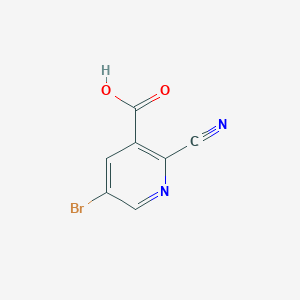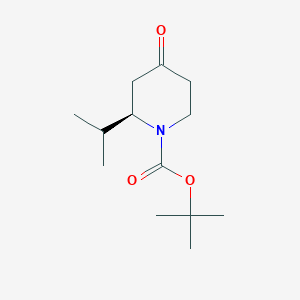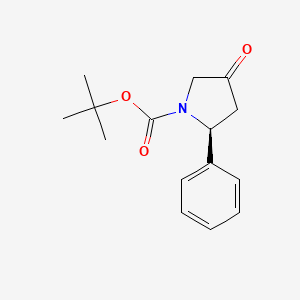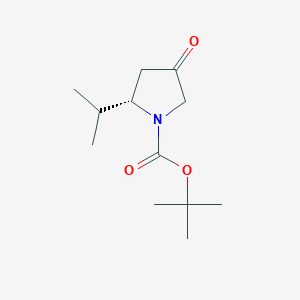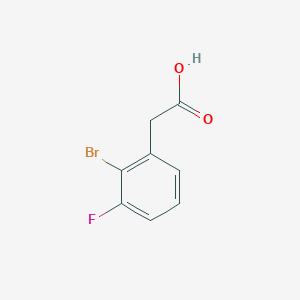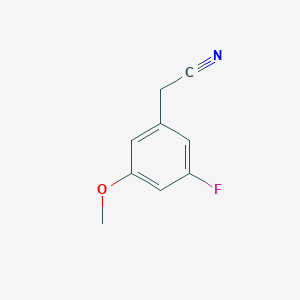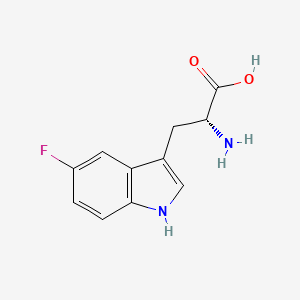
5-Fluoro-d-tryptophan
Overview
Description
5-Fluoro-DL-tryptophan is a fluorinated tryptophan analog that can be incorporated into proteins. It may be incorporated into cyclic AMP receptor protein (CRP) to study ligand binding changes in E. coli .
Synthesis Analysis
The synthesis of 5-Fluoro-d,l-Tryptophan has been used as a dual NMR and fluorescent probe of α-Synuclein . The production of 5-Fluoro-d,l-tryptophan-containing proteins involves site-directed mutagenesis . The labelling was carried out at 110 degrees for 20 min followed by one step deprotection yielding 4-, 5-, 6-, 7- [18F]F-Trp .Molecular Structure Analysis
The molecular structure of 5-Fluoro-d,l-Tryptophan is analyzed using NMR spectroscopy. The 19F NMR is particularly suitable for characterization of unfolded structures because 19F chemical shifts are highly sensitive to local environments and conformations .Chemical Reactions Analysis
5-Fluoro-d,l-Tryptophan can be used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . It is believed that the cytotoxicity of 5-Fluoro-Trp is due to malfunctioning enzymes that have had replacements of Trp residues by 5-fluoro-Trp .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-d,l-Tryptophan are analyzed using NMR spectroscopy. The 19F NMR is particularly suitable for characterization of unfolded structures because 19F chemical shifts are highly sensitive to local environments and conformations .Scientific Research Applications
Protein Structure Analysis
5-Fluoro-d-tryptophan (5FW) is utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structures, especially intrinsically disordered proteins (IDPs). The incorporation of fluorine (19 F) into proteins enhances the sensitivity of NMR, allowing for a detailed analysis of protein conformations and dynamics .
Fluorescence Spectroscopy
The fluorescent properties of 5FW make it a valuable tool in fluorescence spectroscopy. Researchers can use 5FW to investigate the microenvironment of proteins, providing insights into protein folding, function, and interactions .
Enzyme Mechanism Studies
5FW can be incorporated into proteins during synthesis, which allows scientists to study enzyme mechanisms. The fluorine substitution provides a unique perspective on how molecules interact with the enzyme’s active site, offering clues to the enzyme’s function .
Drug Development
In drug development, 5FW can be used to study the binding and interaction of potential drug molecules with target proteins. This can help in the design of more effective drugs with higher specificity and lower side effects.
Neuropharmacology
5FW’s structural similarity to tryptophan means it can be used in neuropharmacological studies to understand neurotransmitter pathways and receptor interactions. This can lead to the development of new treatments for neurological disorders.
Protein Engineering
By substituting tryptophan with 5FW in protein engineering, researchers can create proteins with altered properties. This can be used to enhance protein stability, modify enzymatic activity, or change protein-protein interactions.
Biophysical Studies
5FW is used in biophysical studies to explore protein folding pathways and stability. Its unique properties allow for the examination of intermediate states that are difficult to observe with other methods .
Molecular Dynamics Simulations
In computational studies, 5FW can be used to simulate the behavior of proteins at the atomic level. This helps in understanding how proteins behave in different environments and under various conditions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoro-d-tryptophan is primarily used as a substrate analogue to study enzyme mechanisms . It has been found to interact with Triosephosphate isomerase and Glutathione S-transferase Mu 1 in humans . These enzymes play crucial roles in various biochemical processes, including glycolysis and detoxification .
Mode of Action
5-Fluoro-d-tryptophan is incorporated into proteins during normal protein synthesis . The fluorine atom in the molecule serves as a reporter group, making it particularly useful for studying enzyme mechanisms via NMR spectroscopy . The presence of fluorine allows for sensitive detection of changes in local environments and conformations .
Biochemical Pathways
It is known that the compound can be incorporated into proteins such as the cyclic amp receptor protein (crp) from escherichia coli, potentially influencing ligand binding . Additionally, Tryptophan decarboxylases (TDCs), which are involved in the enzymatic conversion of tryptophan into tryptamine, a critical biogenic amine, may also interact with 5-Fluoro-d-tryptophan .
Pharmacokinetics
It is known that the compound can be incorporated into proteins during normal protein synthesis, suggesting that it can be absorbed and distributed within the body .
Result of Action
5-Fluoro-d-tryptophan is nonspecifically cytotoxic . This cytotoxicity is believed to be due to malfunctioning enzymes that have had replacements of Tryptophan residues by 5-Fluoro-d-tryptophan . At least one case is known where 5-fluoro-d-tryptophan substitution leads to significantly greater catalytic activity .
Action Environment
The action of 5-Fluoro-d-tryptophan can be influenced by various environmental factors. For instance, the incorporation of fluorine analogs of fluorescent amino acids such as 5-Fluoro-d-tryptophan allows for complementary studies of protein microenvironment via fluorescence spectroscopy . This suggests that the local protein environment can influence the action of 5-Fluoro-d-tryptophan.
properties
IUPAC Name |
(2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPQIVHQSQUEAJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350886 | |
| Record name | 5-Fluoro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-d-tryptophan | |
CAS RN |
97749-24-1 | |
| Record name | 5-Fluorotryptophan, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUOROTRYPTOPHAN, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X85O74VU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5-fluoro-D-tryptophan be used to study D-amino-acid oxidase activity?
A: While the provided research doesn't directly investigate this, one abstract mentions the use of 5-fluoro-D-tryptophan as a fluorescent substrate for a high-performance liquid chromatography assay designed to measure D-amino-acid oxidase activity in mammalian tissues. [] This suggests that the compound's unique properties make it suitable for developing sensitive detection methods for this enzyme.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



